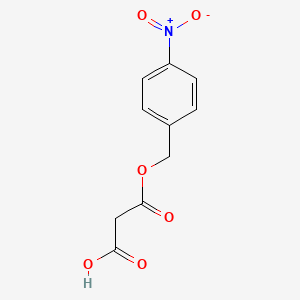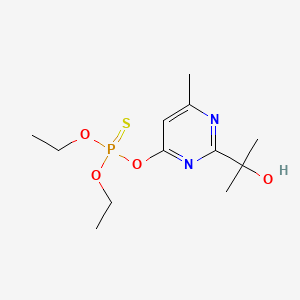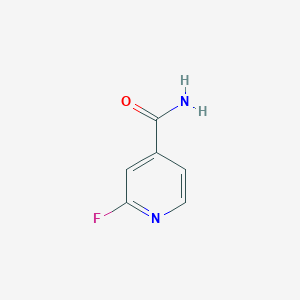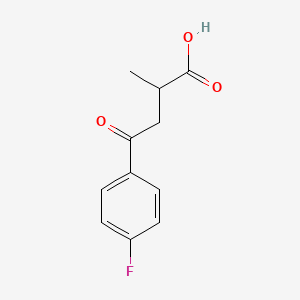
Glycyl-threonine
Overview
Description
Glycyl-threonine is a dipeptide composed of the amino acids glycine and threonine. It is a structural motif found in various proteins, including transmembrane proteins and natural proteins such as collagen and mucins . This compound plays a role in protein dimerization, as seen in the transmembrane helix of glycophorin A, where threonine stabilizes the dimer through hydrogen-bonding interactions . The presence of glycosylated threonine is also significant in biomimetic materials, which are of interest in biomedicine for their ability to mimic the structure and function of natural proteins .
Synthesis Analysis
The synthesis of this compound and its derivatives can be complex. For instance, the preparation and polymerization of threonine N-Carboxyanhydride (NCA) have been challenging, but optimized routes have been developed to produce glycosylated and acetylated threonine NCAs of high analytical purity . Additionally, the GLY1 gene of Saccharomyces cerevisiae encodes an enzyme that catalyzes the cleavage of L-threonine to glycine, which is a critical step in the biosynthesis of glycine for cell growth .
Molecular Structure Analysis
The molecular structure of this compound has been studied using various techniques. For example, solid-state nuclear magnetic resonance spectroscopy has provided high-resolution structural restraints on the conformation and packing of threonine in the glycophorin A dimer interface . X-ray diffraction studies have revealed the crystal structure of glycyl-L-threonine dihydrate, showing the planarity of the carboxyl and peptide groups and the extended conformation of the peptide chain .
Chemical Reactions Analysis
This compound is involved in several chemical reactions within biological systems. The enzyme encoded by the GLY1 gene can cleave both L-allo-threonine and L-threonine to produce glycine . In rat liver mitochondria, L-threonine is a precursor of glycine, and the pathway involves the coupled activities of threonine dehydrogenase and 2-amino-3-oxobutyrate CoA-ligase .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its interactions with water and other molecules. The experimental electron density distribution in glycyl-L-threonine dihydrate has been investigated, and the electrostatic potential around the molecule has been discussed in terms of molecular interactions . The crystal structure of glycyl-d-threonine dihydrate has also been determined, providing insights into the influence of hydrogen bonding on N-H and O-H bond distances and angles .
Scientific Research Applications
Structural Analysis
Glycyl-threonine has been studied for its crystal structure. Yadava and Padmanabhan (1973) investigated the crystal structure of glycyl-L-threonine dihydrate, revealing details about its orthorhombic space group and the conformation of the peptide chain. They noted that both the carboxyl and peptide groups are planar and the peptide chain is in an extended conformation (Yadava & Padmanabhan, 1973).
Metabolic Significance
Wang et al. (2009) discovered that mouse embryonic stem cells are critically dependent on the amino acid threonine. Their findings indicate that threonine dehydrogenase-mediated catabolism of threonine generates glycine and acetyl-coenzyme A (CoA), highlighting the metabolic significance of this compound (Wang et al., 2009).
Electron Density and Electrostatic Potential Studies
Research by Benabicha et al. (2000) focused on the experimental electron density distribution in glycyl-L-threonine dihydrate. They used single-crystal X-ray diffraction data to analyze the molecular electron density and the electrostatic potential around the molecule, offering insights into molecular interactions (Benabicha et al., 2000).
Circadian Period and Temperature Compensation
Sawyer et al. (1997) studied the threonine-glycine encoding repeat within the clock gene of Drosophila melanogaster. Their findings suggest a relationship between the Thr-Gly length variation and the flies' ability to maintain a circadian period at different temperatures, providing insights into molecular polymorphism and natural selection (Sawyer et al., 1997).
Bond Topological Properties
Dittrich et al. (2000) investigated the charge density of glycyl-L-threonine dihydrate, providing quantitative topological data for peptide and side chain bonds. Their study compared bond topological indices in the dipeptide with those of building amino acids, suggesting transferability of electronic properties (Dittrich et al., 2000).
Nutritional and Metabolic Studies
Studies by van der Schoor et al. (2007) on preterm infants showed that threonine is essential for intestinal first-pass metabolism, indicating its importance in the synthesis of intestinally produced glycoproteins (van der Schoor et al., 2007). Additionally, Simic et al. (2002) identified the role of serine hydroxymethyltransferase in the degradation of l-threonine to glycine in Corynebacterium glutamicum, highlighting the metabolic pathway of this compound in bacteria (Simic et al., 2002).
Biochemical Pathways
Bird et al. (1984) elucidated the biochemical pathways of glycine formation from L-threonine in rat liver mitochondria. This study provided a deeper understanding of threonine metabolism and its role in glycine biosynthesis (Bird et al., 1984).
Application in Microbial Engineering
Liu et al. (2018) explored strategies to increase l-threonine production in Escherichia coli. Their work demonstrates the potential of this compound in improving the efficiency of microbial processes for the production of essential amino acids (Liu et al., 2018).
Molecular Structure Studies
Research on glycyl-d-threonine dihydrate by Ho et al. (1979) detailed the molecular structure and bond distances, providing valuable information for understanding the chemical properties of this compound (Ho et al., 1979).
Mechanism of Action
Target of Action
Glycyl-DL-Threonine, also known as Glycyl-Threonine, is a dipeptide composed of glycine and threonine It’s known that dipeptides can interact with various proteins, enzymes, and receptors in the body, influencing numerous biochemical processes .
Mode of Action
One study suggests that it forms a remarkably persistent glycyl quinonoid intermediate during the retro-aldol cleavage of l-threonine . This intermediate is kinetically disfavored for protonation, enabling on-cycle reactivity with aldehydes to form β-hydroxy amino acids .
Biochemical Pathways
Glycyl-DL-Threonine may be involved in the serine and threonine metabolic pathways . One branch of these pathways, initiated in the cytosol, involves glycerate formation from 3-phosphoglycerate . Another branch operates in plastids and forms phosphohydroxypyruvate as an intermediate . These pathways link carbon and nitrogen metabolism and maintain cellular redox and energy levels in stress conditions .
Pharmacokinetics
The thermodynamic characteristics of protolytic equilibria in aqueous solutions of glycyl peptides, including glycyl-dl-threonine, have been investigated . These characteristics, including dissociation constants and heat effects, could influence the compound’s bioavailability .
Result of Action
The formation of β-hydroxy amino acids through its interaction with aldehydes could potentially influence various biochemical processes .
Action Environment
The action, efficacy, and stability of Glycyl-DL-Threonine could be influenced by various environmental factors. For instance, the compound’s protolytic equilibria in aqueous solutions could be affected by factors such as temperature and pH . Additionally, the compound’s stability could be influenced by its crystal structure .
Safety and Hazards
properties
IUPAC Name |
2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4/c1-3(9)5(6(11)12)8-4(10)2-7/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIFSFOFKGKIRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949914 | |
| Record name | N-(2-Amino-1-hydroxyethylidene)threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycyl-Threonine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
27174-15-8 | |
| Record name | N-(2-Amino-1-hydroxyethylidene)threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-glycyl-DL-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of glycyl-threonine?
A1: this compound (also known as glycyl-dl-threonine) is a dipeptide composed of the amino acids glycine and threonine. Its molecular formula is C6H12N2O4 and its molecular weight is 176.17 g/mol []. While spectroscopic data is not provided in the given abstracts, the structure has been studied using X-ray crystallography [].
Q2: Are there any unique chemical cleavage properties associated with this compound?
A2: Yes, research has shown that the this compound peptide bond exhibits a unique susceptibility to cleavage by perfluoric acid vapors, specifically under controlled conditions using varying concentrations of heptafluorobutyric acid at temperatures between 30-40°C for 24 hours [].
Q3: Has this compound been identified as a component of any naturally occurring molecules?
A3: Yes, this compound has been identified as a key structural component of a catecholic siderophore named SVK21. This siderophore is produced by the thermoresistant bacterium Bacillus licheniformis VK21, particularly when grown in iron-deficient conditions with manganese supplementation [].
Q4: What is the biological function of the SVK21 siderophore containing this compound?
A4: The SVK21 siderophore, incorporating the this compound unit, acts as a chelator of Fe3+ ions []. This function is essential for Bacillus licheniformis VK21 to acquire iron, especially in environments where iron is scarce.
Q5: Is there any information available about the stability of this compound?
A5: While specific stability data for the dipeptide is not provided in the abstracts, the information on its cleavage by perfluoric acid vapors [] suggests it is susceptible to degradation under certain chemical conditions. Further research would be needed to fully characterize its stability profile under different conditions (pH, temperature, etc.).
Q6: Are there any computational studies related to this compound?
A6: Although the provided abstracts do not mention computational studies specifically focused on this compound, the structure-activity relationship of a related decapeptide (adipokinetic hormone) containing the this compound unit has been investigated []. This research provides insights into the importance of the C-terminal this compound amide for full biological activity. Such information can be valuable for future computational studies on this compound-containing peptides.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



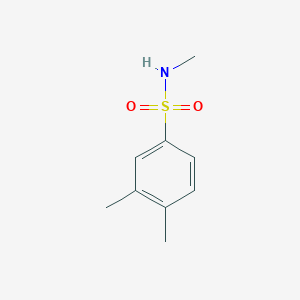

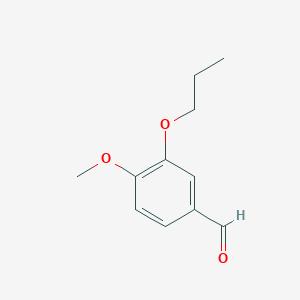


![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1330663.png)
